Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)-
Description
Introduction to Acetamide, N-((3-(2-((((5-Bromo-2-Pyridinyl)Amino)Thioxomethyl)Amino)Ethyl)-2,4-Difluorophenyl)Methyl)-
Acetamide derivatives represent a critical class of organic compounds with diverse applications in pharmaceuticals and agrochemicals. The subject compound features a multifunctional structure combining acetamide, bromopyridine, thioxomethyl, and difluorophenyl groups. Its structural complexity suggests potential roles in targeting biological systems, particularly in modulating enzyme or receptor interactions.
Chemical Identity and Systematic Nomenclature
The systematic name N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)acetamide reflects its intricate substituent arrangement:
- Parent structure : Acetamide (C₂H₅NO), with the nitrogen atom bonded to a methyl group.
- Substituents :
- A 3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl) group, comprising:
- A 5-bromo-2-pyridinyl ring (C₅H₃BrN) linked to a thioxomethylamino (NH-C(=S)-) moiety.
- An ethyl chain (C₂H₄) connecting the thioxomethyl group to a 2,4-difluorophenyl ring (C₆H₃F₂).
- A methyl group (-CH₂-) bridging the phenyl ring and acetamide nitrogen.
- A 3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl) group, comprising:
The IUPAC name is derived hierarchically, prioritizing the longest carbon chain and functional groups. Analogous nomenclature patterns are observed in compounds like N-[2-(benzenesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2,2,2-trifluoroacetamide and 2-acetylamino-5-bromopyridine, which share acetamide and halogenated pyridine components.
Molecular Formula and Weight
Based on structural dissection:
- Molecular formula : C₁₇H₁₅BrF₂N₅OS.
- Molecular weight : Calculated as 495.3 g/mol (sum of atomic masses: C=204.2, H=15.2, Br=79.9, F=38.0, N=70.0, O=16.0, S=32.1).
Historical Context and Discovery Timeline
While direct historical data for this compound is limited, its structural motifs align with synthetic trends in late 20th- and early 21st-century medicinal chemistry:
- Bromopyridine derivatives : Emerged as key intermediates in drug synthesis, exemplified by 2-acetylamino-5-bromopyridine (CAS 7169-97-3), first reported in the 1970s.
- Thiourea analogues : Compounds like ethyl {[(5-bromopyridin-2-yl)amino]carbonothioyl}-carbamate (CAS 1010120-60-1) highlight the adoption of thioxomethyl groups for enhancing bioactivity.
- Fluorinated aromatics : The 2,4-difluorophenyl group mirrors strategies used in N-(2,5-difluorophenyl)acetamide (CAS 398-90-3) to improve metabolic stability.
Patent and literature gaps suggest this compound may represent a novel derivative within academic or industrial research pipelines, synthesized to explore structure-activity relationships in halogenated acetamides.
Structural Analogues and Homologous Series
The compound belongs to a broader family of acetamide derivatives with shared functional groups:
Table 1: Key Structural Analogues
Homologous Series Variations
- Halogen substitution : Replacing bromine with chlorine or iodine alters electronic properties and binding affinity.
- Ring fluorination : Modifying fluorine positions on the phenyl ring impacts lipophilicity and steric interactions.
- Thiourea vs. urea : Exchanging thioxomethyl (-N-C(=S)-) for carbonyl (-N-C(=O)-) affects hydrogen-bonding capacity.
These modifications systematically tune physicochemical properties, enabling targeted optimization for specific applications.
Properties
CAS No. |
149488-24-4 |
|---|---|
Molecular Formula |
C17H17BrF2N4OS |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[[3-[2-[(5-bromopyridin-2-yl)carbamothioylamino]ethyl]-2,4-difluorophenyl]methyl]acetamide |
InChI |
InChI=1S/C17H17BrF2N4OS/c1-10(25)22-8-11-2-4-14(19)13(16(11)20)6-7-21-17(26)24-15-5-3-12(18)9-23-15/h2-5,9H,6-8H2,1H3,(H,22,25)(H2,21,23,24,26) |
InChI Key |
SXLRVUYLYFNPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromo-2-pyridine. This intermediate is then reacted with thioxomethylamine to introduce the thioxomethyl group. Subsequent reactions with ethylamine and difluorobenzyl chloride yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that compounds similar to Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- exhibit various biological activities:
- Anticancer Properties: Studies have shown that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. The thioxomethyl group may enhance this activity by modifying the compound's interaction with cellular targets.
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against a range of bacterial strains. The bromine substituent may play a role in enhancing the compound's lipophilicity, allowing better membrane penetration.
- Enzyme Inhibition: Research has indicated that some acetamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases.
Applications in Pharmaceuticals
The pharmaceutical industry is particularly interested in this compound for the following reasons:
- Drug Development: The unique structure allows for modifications that can lead to novel drug candidates. The ability to target specific biological pathways makes it a candidate for further exploration in drug discovery.
- Targeted Therapy: Given its potential anticancer properties, there is interest in developing targeted therapies that utilize this compound to improve treatment efficacy while minimizing side effects.
Materials Science Applications
In addition to its biological applications, Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- has potential uses in materials science:
- Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.
- Nanotechnology: Its unique chemical structure may allow for functionalization of nanoparticles, leading to advancements in drug delivery systems or diagnostic tools.
Case Studies
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to Acetamide exhibited significant cytotoxic effects, suggesting a pathway for developing new cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents reported on the effectiveness of brominated pyridine derivatives against multi-drug resistant bacterial strains. The findings highlighted the potential for Acetamide derivatives as novel antimicrobial agents.
Case Study 3: Enzyme Inhibition
A study featured in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of acetamide derivatives. The results demonstrated that specific modifications led to enhanced inhibition rates against target enzymes involved in cancer metabolism.
Mechanism of Action
The mechanism of action of Acetamide, N-((3-(2-((((5-bromo-2-pyridinyl)amino)thioxomethyl)amino)ethyl)-2,4-difluorophenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:
Key Observations:
Halogen vs. Trifluoromethyl Groups :
- The target compound’s 5-bromo-2-pyridinyl group may enhance binding affinity through halogen interactions, whereas trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity .
- Difluorophenyl groups (common in ) are associated with increased membrane permeability in agrochemicals.
Thioamide vs.
Biological Activity :
- While the target compound’s activity is undocumented, analogs like diflufenican () demonstrate that difluorophenyl-pyridinecarboxamides are potent herbicides. Similarly, benzothiazole acetamides () show promise in enzyme modulation.
Physicochemical Properties
Available data on related compounds suggest:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this acetamide derivative to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilic substitution reactions, as demonstrated in the synthesis of structurally similar acetamide derivatives .
- Base Catalysis : Potassium carbonate (K₂CO₃) effectively deprotonates intermediates while minimizing side reactions. Stirring at room temperature reduces thermal degradation .
- Reaction Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress. Terminate the reaction when starting material consumption plateaus .
- Purification : Precipitate the product by adding ice-cold water to the reaction mixture, followed by recrystallization or column chromatography .
Q. What spectroscopic and computational techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity, particularly for bromo, fluoro, and thioxomethyl groups .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., C=O, C=S) by comparing experimental peaks with theoretical predictions from density functional theory (DFT) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for bromine isotope signatures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) guide the design of derivatives with enhanced reactivity?
- Methodological Answer :
- Reaction Pathway Simulation : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable reaction conditions. For example, ICReDD’s approach integrates reaction path searches with experimental validation .
- HOMO-LUMO Analysis : Predict charge-transfer interactions and electrophilic/nucleophilic sites. A smaller HOMO-LUMO gap (<4 eV) suggests higher reactivity, which can be correlated with experimental substitution patterns .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?
- Methodological Answer :
- Cross-Validation : Combine NMR/FTIR data with X-ray crystallography to resolve ambiguities in substituent orientation. For example, fluorine’s electronegativity may distort NMR chemical shifts, requiring DFT-level corrections .
- Error Analysis : Compare calculated (B3LYP/6-311++G**) and experimental vibrational frequencies. Adjust basis sets or solvation models (e.g., PCM) to improve agreement .
Q. What experimental strategies can mitigate solubility and stability challenges during biological assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol-water mixtures (≤5% v/v) to balance solubility and biocompatibility .
- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) to identify hydrolytically labile groups (e.g., thioxomethyl). Lyophilization improves long-term storage .
Q. How can structure-activity relationship (SAR) studies be designed to predict biological activity?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. For pyridine derivatives, bromine and fluorine often enhance target binding .
- Docking Studies : Employ AutoDock Vina to simulate interactions with therapeutic targets (e.g., kinase enzymes). Prioritize derivatives with hydrogen-bonding to the pyridine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
